molecular formula C16H13FN2O3 B3965311 2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol

2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol

Cat. No. B3965311
M. Wt: 300.28 g/mol
InChI Key: VKAICTDRNGLWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol, also known as PDP or PDP1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazole derivatives and has been found to have potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of Akt and mTOR, two signaling pathways that are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis in cancer cells and protect neuronal cells from oxidative stress and apoptosis. Additionally, this compound has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in pure form. This compound has been extensively studied, and its synthesis method has been optimized. It has been found to have potential therapeutic properties, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for the study of 2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. This compound could be further developed as a potential therapeutic agent for the treatment of inflammation, cancer, and neurodegenerative diseases. Additionally, the synthesis of this compound could be optimized to improve its yield and purity. Further studies could also be conducted to investigate the potential of this compound as a diagnostic tool for the detection of cancer and other diseases.

Scientific Research Applications

2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to protect neuronal cells from oxidative stress and apoptosis.

properties

IUPAC Name

2-[4-(2-fluorophenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-21-10-6-7-11(13(20)8-10)16-15(9-18-19-16)22-14-5-3-2-4-12(14)17/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAICTDRNGLWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 2
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 3
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 4
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 5
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 6
2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol

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